1-(4-Nitrophenyl)propan-1-one

Overview

Description

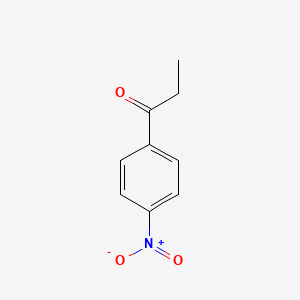

1-(4-Nitrophenyl)propan-1-one, also known as 4’-Nitropropiophenone, is an organic compound with the molecular formula C9H9NO3. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a propanone group (-COCH2CH3) attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)propan-1-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5NO2} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C9H9NO3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 1-(4-Nitrophenyl)propan-1-one undergoes reduction to form amines, a critical step in synthesizing pharmaceutical intermediates.

Primary Reagents and Conditions :

-

Catalytic Hydrogenation : Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 60–80°C and 1–3 atm pressure .

-

Chemical Reduction : Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) under reflux.

Reaction Equation :

Products :

Oxidation Reactions

The propanone moiety can be oxidized to a carboxylic acid, altering the compound’s functional profile.

Primary Reagents and Conditions :

-

Strong Oxidizers : Potassium permanganate (KMnO₄) in acidic (H₂SO₄) or alkaline (NaOH) media at elevated temperatures (80–100°C).

-

Alternative Oxidizers : Chromium trioxide (CrO₃) in acetic acid.

Reaction Equation :

Products :

-

4-Nitrophenylacetic acid : A carboxylic acid used in agrochemical synthesis.

Nucleophilic Aromatic Substitution

The nitro group’s meta-directing effect facilitates substitution at the aromatic ring’s third position.

Primary Reagents and Conditions :

-

Nucleophiles : Hydroxide (OH⁻), methoxide (CH₃O⁻), or amines (NH₃) in polar aprotic solvents (e.g., DMF) at 120–150°C.

-

Catalysts : Copper(I) iodide (CuI) or palladium complexes for cross-coupling reactions.

Example Reaction :

Products :

-

1-(4-Nitro-3-methoxyphenyl)propan-1-one : A methoxy-substituted derivative with enhanced solubility.

Condensation Reactions

The carbonyl group participates in condensation to form heterocycles, such as quinoline derivatives.

Primary Reagents and Conditions :

-

Friedländer Synthesis : Reacting with enolizable ketones (e.g., pentan-2,3-dione) in polyphosphoric acid (PPA) at 90°C .

Reaction Equation :

Products :

-

1-(4-Phenylquinolin-2-yl)propan-1-one : A quinoline-based compound with nonlinear optical properties .

Comparative Reaction Data

Mechanistic Insights

-

Reduction : The nitro group is reduced stepwise (NO₂ → NH₂ via nitroso and hydroxylamine intermediates), with Pd/C facilitating hydrogen transfer .

-

Oxidation : KMnO₄ cleaves the α-C–H bond of the carbonyl group, forming a carboxylic acid through a radical intermediate.

-

Substitution : The nitro group’s electron-withdrawing effect stabilizes the Meisenheimer complex during nucleophilic attack.

This compound’s multifunctional reactivity makes it invaluable in synthesizing agrochemicals, pharmaceuticals, and advanced materials. Further studies could explore its applications in asymmetric catalysis or photodynamic therapy.

Scientific Research Applications

Organic Synthesis

1-(4-Nitrophenyl)propan-1-one serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural properties allow it to participate in several chemical reactions, such as:

- Nucleophilic Substitution Reactions: The nitro group can be reduced to an amino group, facilitating further transformations.

- Condensation Reactions: It can undergo aldol condensation to form larger carbon frameworks.

| Reaction Type | Example Application |

|---|---|

| Nucleophilic Substitution | Synthesis of amines and related derivatives |

| Aldol Condensation | Formation of β-hydroxy ketones |

| Michael Addition | Synthesis of complex cyclic structures |

Research has indicated that this compound exhibits notable biological activities, including anti-inflammatory and bactericidal effects. Studies have shown its potential in modulating enzyme activity, which is critical for drug development.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of derivatives of this compound. The results demonstrated significant inhibition of edema in animal models, suggesting its utility as a therapeutic agent. The compound's mechanism involves competitive inhibition of cyclooxygenase enzymes, which play a key role in inflammation.

| Time (hours) | Inhibition (%) |

|---|---|

| 3 | 90.59 |

| 4 | 93.43 |

| 5 | 93.12 |

Material Science

The compound is also utilized in the development of advanced materials due to its photochemical properties. It can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)propan-1-one depends on its chemical reactivity. The nitro group is electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The propanone group can undergo various transformations, contributing to the compound’s versatility in synthesis. The molecular targets and pathways involved vary based on the specific application and the chemical reactions it undergoes.

Comparison with Similar Compounds

1-(4-Nitrophenyl)propan-1-one can be compared with other similar compounds such as:

1-(4-Nitrophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

1-(4-Aminophenyl)propan-1-one: The amino derivative obtained by reducing the nitro group.

1-(4-Nitrophenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.

Uniqueness: this compound is unique due to its specific combination of a nitro group and a propanone group, which imparts distinct chemical reactivity and applications in synthesis.

Biological Activity

1-(4-Nitrophenyl)propan-1-one, also known as p-nitropropiophenone, is an organic compound with significant biological activity. This article explores its properties, synthesis, and various biological effects, including its potential therapeutic applications.

- Molecular Formula : C₉H₉NO₃

- Molecular Weight : 179.17 g/mol

- Melting Point : 90-91 °C

- Boiling Point : 289.4 °C (predicted)

- Density : 1.199 g/cm³ (predicted)

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of p-nitrobenzoyl chloride with propan-1-ol or other related compounds. The choice of method affects the yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress inflammatory responses. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects against cancer cell lines. In particular, it has shown promising results against MCF-7 breast cancer cells, with growth inhibition observed at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Study on Cytotoxicity

A study evaluated the cytotoxicity of this compound using the sulforhodamine B (SRB) assay on MCF-7 cells. The results indicated a GI50 value ranging from 0.5 to 10 µM, demonstrating significant anticancer potential compared to standard chemotherapeutic agents.

| Compound | GI50 (µM) | Mechanism |

|---|---|---|

| Adriamycin | 0.2 | DNA intercalation |

| This compound | 0.5 - 10 | Apoptosis induction |

In Vivo Studies

In vivo studies have examined the pharmacokinetics and biodistribution of this compound. It was found to accumulate primarily in the liver and kidneys, indicating a potential pathway for detoxification and elimination from the body .

Properties

IUPAC Name |

1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSEJJUUBOESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191012 | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3758-70-1 | |

| Record name | 1-(4-Nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-NITROPROPIOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.